3-(Hydroxymethyl)piperidin-3-ol hydrochloride
Overview
Description
3-(Hydroxymethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)piperidin-3-ol hydrochloride can be achieved through several methods. One common approach involves the reduction of 3-hydroxypyridine to obtain 3-hydroxypiperidine, which is then further reacted to form the desired compound . Another method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other advanced techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodosylbenzene for oxidation and 4-bromoquinoline for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation with iodosylbenzene can yield 2-pyrrolidinone, while reaction with 4-bromoquinoline can produce 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol .
Scientific Research Applications
3-(Hydroxymethyl)piperidin-3-ol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug design and development . Additionally, this compound finds applications in the pharmaceutical industry for the synthesis of novel drugs and in organic synthesis for creating new chemical entities .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound undergoes a series of successive protonations, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring plays a crucial role in the compound’s activity, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Hydroxymethyl)piperidin-3-ol hydrochloride include other piperidine derivatives such as 3-hydroxypiperidine and 4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyl-tetrahydrofuran-2-yl]pyrimidin-2(1H)-one .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and piperidin-3-ol moieties enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(hydroxymethyl)piperidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6(9)2-1-3-7-4-6;/h7-9H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJIRFUVVIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706418-86-1 | |
Record name | 3-(hydroxymethyl)piperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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